molecular formula C11H13FN2O4 B15090500 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

Cat. No.: B15090500
M. Wt: 256.23 g/mol
InChI Key: WSVJEBYZLNXQIC-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a fluorine atom, a methoxypropyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a fluorobenzene derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxypropyl)-2-nitroaniline
  • 3-fluoro-N-(3-methoxypropyl)-4-methylbenzamide

Uniqueness

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro group, in particular, makes it a versatile compound for various chemical reactions and research applications.

Properties

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C11H13FN2O4/c1-18-6-2-5-13-11(15)8-3-4-10(14(16)17)9(12)7-8/h3-4,7H,2,5-6H2,1H3,(H,13,15)

InChI Key

WSVJEBYZLNXQIC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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